2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Description

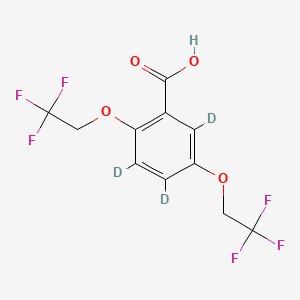

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a deuterated analog of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, where three hydrogen atoms are replaced with deuterium. The non-deuterated parent compound (CAS 35480-52-5) is a fluorinated benzoic acid derivative with a molecular formula of C₁₁H₈F₆O₄ and a molecular weight of 318.17 g/mol . Its structure features two trifluoroethoxy groups at the 2- and 5-positions of the benzene ring, enhancing its lipophilicity and metabolic stability. The deuterated form (d3) retains these properties but exhibits altered pharmacokinetic behavior due to the kinetic isotope effect, making it valuable as an internal standard in mass spectrometry or metabolic studies .

The synthesis of the non-deuterated compound involves multi-step processes, such as esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid using thionyl chloride, followed by reactions with amines or hydrazides to form derivatives like benzohydrazides or amides . The deuterated variant is likely synthesized via analogous routes using deuterated reagents or isotopic exchange.

Properties

IUPAC Name |

2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYLCZBZKRYQJ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)O)OCC(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The deuterated version can be synthesized by using deuterated reagents or by exchanging the hydrogen atoms with deuterium in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to its deuterium content.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The deuterium atoms can influence the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs include esters, amides, and impurities generated during pharmaceutical synthesis. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The trifluoroethoxy groups increase logP values compared to non-fluorinated analogs, improving membrane permeability .

- Stability : Deuterated analogs (d3) exhibit slower metabolic degradation due to stronger C-D bonds, enhancing their utility in tracer studies .

- Solubility: The parent acid is sparingly soluble in water but soluble in organic solvents like methanol or ethyl acetate .

Biological Activity

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmacology and biochemistry.

- Molecular Formula : C₁₁H₈F₆O₄

- Molecular Weight : 318.17 g/mol

- CAS Number : 1330172-70-7

The biological activity of this compound is primarily linked to its effects on cellular pathways and molecular interactions. The compound has been studied for its potential roles in various biochemical processes:

- Cell Apoptosis : Research indicates that this compound may induce apoptosis in certain cell types, which is critical for cancer therapy applications. It appears to activate extrinsic apoptotic pathways and increase cytochrome c release, leading to programmed cell death .

- Insulin Signaling Pathway : The compound has been shown to affect insulin signaling pathways, potentially leading to insulin resistance and reduced insulin production in pancreatic beta-cells.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

-

Anti-Cancer Activity : In studies involving glioblastoma cell lines, compounds derived from this compound showed significant induction of apoptosis. The IC50 values for these compounds were reported as follows:

Compound IC50 (µM) % Cell Death 5b 10.14 51.58% 5d 8.14 50.12% 5m 10.48 53.65%

These values indicate the concentration required to achieve a 50% reduction in cell viability .

- Anti-Diabetic Effects : In genetically modified Drosophila models of diabetes, derivatives of this compound significantly lowered glucose levels, suggesting potential anti-diabetic properties .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Drosophila Model : In experiments using Drosophila melanogaster as a model organism for diabetes, compounds derived from this compound demonstrated notable reductions in glucose levels and improved metabolic profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving various cancer cell lines indicated that treatment with derivatives of this compound led to significant DNA damage and apoptosis in cancer cells. This suggests that it could be developed as an anti-cancer agent .

- Diabetes Management : Research on diabetic models has shown that the administration of this compound can improve glycemic control and reduce insulin resistance, making it a candidate for further investigation in diabetes therapies .

Q & A

Basic Questions

Q. What are the key physicochemical properties and safety considerations for handling 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3?

- Answer : The compound (CAS 35480-52-5) has a molecular formula of C11H8F6O4 and a molecular weight of 318.17 g/mol . It should be stored sealed in dry conditions at room temperature to prevent degradation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions like using gloves, goggles, and adequate ventilation .

Q. What synthetic routes are reported for preparing this compound, and how is isotopic purity ensured?

- Answer : While direct synthesis protocols for the deuterated form are not explicitly detailed in the evidence, analogous non-deuterated compounds (e.g., 2,5-bis(trifluoromethyl)terephthalic acid) are synthesized via multi-step routes involving halogenation and functional group substitution . Isotopic purity for deuterated analogs is typically ensured using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and absence of protiated impurities. High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard for verifying chemical purity .

Q. How is the compound utilized as a reference standard in pharmaceutical research?

- Answer : The non-deuterated form is identified as Flecainide Acetate EP Impurity D, highlighting its role in quality control during drug development . The deuterated variant (d3) is likely used in metabolic studies or as an internal standard in mass spectrometry due to its isotopic stability, enabling precise quantification in biological matrices .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoroethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The trifluoroethoxy groups (-OCH2CF3) are strong electron-withdrawing substituents, which deactivate the benzene ring toward electrophilic attack. This effect can stabilize carboxylate intermediates, making the compound more resistant to decarboxylation but less reactive in Friedel-Crafts or nitration reactions. Such properties necessitate careful selection of reaction conditions (e.g., strong bases or high temperatures) for functionalization .

Q. What analytical techniques are recommended to confirm the deuteration pattern and isotopic purity of this compound?

- Answer :

- Deuteration Sites : ¹H NMR can identify protiated impurities by comparing integration ratios of deuterated vs. non-deuterated protons.

- Isotopic Purity : High-resolution mass spectrometry (HRMS) detects isotopic distribution anomalies, while ²H NMR or isotope ratio mass spectrometry (IRMS) quantifies deuterium incorporation .

- Chemical Purity : HPLC with UV detection (≥95% purity) and ¹H/¹³C NMR ensure structural integrity .

Q. What strategies mitigate purification challenges caused by the compound’s high fluorine content?

- Answer : The trifluoroethoxy groups increase hydrophobicity and reduce solubility in polar solvents. Purification strategies include:

- Chromatography : Reverse-phase HPLC or flash chromatography using C18 columns with acetonitrile/water gradients.

- Crystallization : Exploiting differential solubility in fluorinated solvents (e.g., hexafluoroisopropanol) .

- Derivatization : Converting the carboxylic acid to a methyl ester temporarily to improve handling .

Q. In metabolic tracing studies, why is the deuterated form preferred over the non-deuterated analog?

- Answer : Deuterium incorporation provides a stable isotopic label that does not significantly alter the compound’s chemical behavior but allows tracking via MS or NMR. This is critical for studying metabolic pathways, as deuterated metabolites can be distinguished from endogenous compounds, reducing background noise in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.